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Compound of Interest

Compound Name: 4-Chlorobenzamide

Cat. No.: B146232

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 4-
chlorobenzamide, a molecule of significant interest in chemical and pharmaceutical research.
Addressed to researchers, scientists, and professionals in drug development, this document
outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and
the experimental procedures used for its determination. All quantitative data is presented in
structured tables for clarity and comparative ease.

Crystallographic Data Summary

The crystal structure of 4-chlorobenzamide (C7HsCINO) was determined by single-crystal X-
ray diffraction. The compound crystallizes in the monoclinic space group P21/c. The unit cell
parameters and other crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-Chlorobenzamide.
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Parameter Value
CCDC Deposition No. 193979
Empirical formula C7HeCINO
Formula weight 155.58
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=14.118(3) A

b =5.439(1) A

c=9.204(2) A

B =95.14(3)°

Volume 703.1(3) A3

z 4

Calculated density 1.468 Mg/m3
Absorption coefficient 0.438 mm~1
F(000) 320

Crystal size 0.3x0.2x0.2mm

Theta range for data collection

2.6210 26.37°

Index ranges

-17<=h<=17, -6<=k<=6, -11<=I<=11

Reflections collected

6397

Independent reflections

1432 [R(int) = 0.0314]

Completeness to theta = 26.37°

99.9 %

Refinement method

Full-matrix least-squares on F?2
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Data / restraints / parameters 1432/0/91
Goodness-of-fit on F? 1.053

Final R indices [I>2sigma(l)] R1 =0.0416, wR2 = 0.1098
R indices (all data) R1 =0.0543, wR2 = 0.1183
Largest diff. peak and hole 0.291 and -0.273 e.A—3

Molecular Geometry

The molecular structure of 4-chlorobenzamide consists of a planar benzamide core with a
chlorine atom substituted at the para position of the benzene ring. Selected bond lengths and
angles are presented in Tables 2 and 3, respectively. These values are within the expected
ranges for similar aromatic amide structures.

Table 2: Selected Bond Lengths (A) for 4-Chlorobenzamide.

Bond Length (A)
Cl(1)-C(4) 1.741(2)
O(1)-C(7) 1.239(2)
N(1)-C(7) 1.329(2)
C(1)-C(2) 1.385(3)
C(1)-C(6) 1.388(3)
C(1)-C(7) 1.500(3)
C(2)-C(3) 1.381(3)
C(3)-C(4) 1.378(3)
C(4)-C(5) 1.379(3)
C(5)-C(6) 1.382(3)

Table 3: Selected Bond Angles (°) for 4-Chlorobenzamide.
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Angle Degrees (°)
C(2)-C(1)-C(6) 118.9(2)
C(2)-C(1)-C(7) 119.5(2)
C(6)-C(1)-C(7) 121.6(2)
C(3)-C(2)-C(1) 120.6(2)
C(4)-C(3)-C(2) 119.8(2)
C(3)-C(4)-C(5) 120.5(2)
C(3)-C(4)-Cl(1) 119.5(2)
C(5)-C(4)-Cl(1) 120.0(2)
C(6)-C(5)-C(4) 119.6(2)
C(5)-C(6)-C(1) 120.6(2)
O(1)-C(7)-N(1) 122.5(2)
O(1)-C(7)-C(1) 120.2(2)
N(1)-C(7)-C(2) 117.3(2)

Supramolecular Assembly and Intermolecular
Interactions

The crystal packing of 4-chlorobenzamide is dominated by a network of intermolecular
hydrogen bonds. The amide group acts as a hydrogen bond donor (N-H) and acceptor (C=0),
leading to the formation of centrosymmetric R?2(8) dimers. These dimers are further linked into
chains along the b-axis. The details of the hydrogen bonding geometry are provided in Table 4.

Table 4: Hydrogen Bond Geometry (A, °) for 4-Chlorobenzamide.
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D-H--A d(D-H) d(HA) d(D-A) <(DHA)
N(1)-

_ 0.86 2.10 2.955(2) 175.9
H(1A)--O(1)'
N(1)-

) 0.86 2.15 3.001(2) 1721
H(1B)---O(1)"

Symmetry codes:
(i) -x+1, -y+1, -
z+1; (i) x, y-1, z

Beyond hydrogen bonding, the crystal structure is stabilized by weaker interactions, including
C-H---t and potential halogen interactions, contributing to the overall three-dimensional
architecture.

Experimental Protocols
Synthesis of 4-Chlorobenzamide

A plausible synthetic route involves the ammonolysis of 4-chlorobenzoyl chloride. In a well-
ventilated fume hood, 4-chlorobenzoyl chloride (1 eq.) is dissolved in a suitable anhydrous
solvent such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and
concentrated aqueous ammonia (a slight excess) is added dropwise with vigorous stirring. The
reaction mixture is stirred for an additional hour at room temperature. The resulting white
precipitate of 4-chlorobenzamide is collected by vacuum filtration, washed with cold water,
and dried.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a
suitable solvent. The crude 4-chlorobenzamide is dissolved in a minimal amount of a hot
solvent, such as ethanol or a mixture of ethanol and water. The hot, saturated solution is
filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature.
The vessel is then loosely covered to allow for slow evaporation of the solvent over several
days, promoting the growth of well-defined single crystals.

X-ray Data Collection and Structure Refinement
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A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction
data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with
a graphite-monochromated Mo Ka radiation source. The collected data is processed for
Lorentz and polarization corrections. The crystal structure is solved by direct methods and
refined by full-matrix least-squares on F2 using software packages such as SHELXS and
SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the
nitrogen are located from a difference Fourier map and refined isotropically, while other
hydrogen atoms are placed in geometrically calculated positions and refined using a riding
model.

Visualizations

The following diagrams illustrate the key experimental and structural aspects of the 4-
chlorobenzamide analysis.
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Experimental Workflow for 4-Chlorobenzamide Crystal Structure Analysis.
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Hydrogen Bonding Interactions in the 4-Chlorobenzamide Dimer.

« To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-
Chlorobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146232#crystal-structure-analysis-of-4-
chlorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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